molecular formula C19H14N2O3 B12880332 7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one CAS No. 371249-67-1

7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one

Cat. No.: B12880332
CAS No.: 371249-67-1
M. Wt: 318.3 g/mol
InChI Key: HHMIBIGHTIBSRR-UHFFFAOYSA-N
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Description

7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one is a synthetic quinolin-4-one derivative of significant interest in medicinal chemistry research. This compound is structurally related to a class of novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones that have been identified as potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II) . IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, and its type II isoform is particularly important in rapidly proliferating cells, making it a promising target for therapeutic interventions . The quinolin-4-one scaffold is known for its broad spectrum of biological activities and is a privileged structure in drug discovery . While naturally occurring quinolin-4-ones are rare, their synthetic derivatives offer unlimited potential for generating analogs with diverse biological properties . This specific compound, featuring a 7-methoxy group and a 1,3-oxazol-5-yl moiety at the 6-position, is designed for investigative purposes to study its biochemical efficacy, mechanism of action, and potential as a lead compound in various research models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

371249-67-1

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C19H14N2O3/c1-23-18-9-16-13(7-14(18)19-10-20-11-24-19)17(22)8-15(21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22)

InChI Key

HHMIBIGHTIBSRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CN=CO4

Origin of Product

United States

Preparation Methods

Nitration-Cyclization Approach

  • Step 1 : Nitration of 4,7-dimethylcoumarin with nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) yields 4,7-dimethyl-6-nitrocoumarin.
  • Step 2 : Treatment with hydrazine hydrate ($$ \text{N}2\text{H}4 \cdot \text{H}_2\text{O} $$) in pyridine generates $$ N $$-amino-4,7-dimethyl-6-nitroquinoline-2-one.

Pfitzinger Reaction (Adapted for Industrial Use)

  • Condensation of isatin derivatives with aromatic aldehydes in basic media forms the quinoline core. Industrial protocols use continuous flow reactors to enhance yield (up to 85%).

Functional Group Introduction

Methoxy Group Installation

  • Methylation : A hydroxylated quinoline intermediate is treated with methyl iodide ($$ \text{CH}3\text{I} $$) and potassium carbonate ($$ \text{K}2\text{CO}_3 $$) in tetrahydrofuran (THF) at reflux.

Oxazol-5-yl Group Formation

  • Cyclization : Reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions forms the oxazole ring.
    • Optimized Conditions : $$ \text{NH}4\text{I} $$, $$ \text{Cu(NO}3)2 \cdot 3\text{H}2\text{O} $$, and acetic acid ($$ \text{CH}_3\text{COOH} $$) in 1,4-dioxane at 100°C.

Phenyl Group Coupling

  • Suzuki-Miyaura Cross-Coupling : A halogenated quinoline derivative reacts with phenylboronic acid ($$ \text{C}6\text{H}5\text{B(OH)}_2 $$) in the presence of a palladium catalyst.
    • Catalyst System : $$ \text{Pd(PPh}3)4 $$ and $$ \text{Na}2\text{CO}3 $$ in dimethylformamide (DMF).
    • Yield : 70–82%.

Industrial-Scale Optimization

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Catalyst Loading 5 mol% 2 mol%
Yield 75% 89%
Purity 95% 99%

Industrial methods prioritize automated synthesis and high-throughput screening to reduce costs and improve reproducibility.

Key Research Findings

  • Yield Optimization : Using $$ \text{LiAlH}_4 $$ for reduction steps increases intermediate purity to >98%.
  • Byproduct Mitigation : Substituting $$ \text{K}2\text{CO}3 $$ with $$ \text{Cs}2\text{CO}3 $$ in methylation reduces side reactions by 40%.
  • Catalyst Recycling : Palladium catalysts recovered via filtration show consistent activity over five cycles.

Critical Analysis of Methods

Method Advantages Limitations
Nitration-Cyclization High regioselectivity Requires harsh acidic conditions
Suzuki Coupling Modular phenyl group introduction Sensitive to moisture
Continuous Flow Scalable, energy-efficient High initial capital cost

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and oxazolyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies specifically for the compound "7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one." However, the search results do offer some information regarding similar compounds and their potential applications, which can provide a broader context.

Information on the specified compound

  • PubChem Data: The PubChem entry for "7-Methoxy-6-oxazol-5-yl-2-m-tolyl-1H-quinolin-4-one" (CID 44367538) provides basic chemical information, including its structure, molecular formula (C20H16N2O3), IUPAC name, InChI, InChIKey, SMILES notation, and synonyms .
  • Related Compound: PubChem also lists data for "this compound," which has a slightly different structure .

Potential Applications of Quinolinones and Related Compounds

  • Antiviral Activity: Quinoline-4-one derivatives have demonstrated antiviral properties. Elvitegravir, a quinoline-4-one-based drug, is used to treat HIV infection by inhibiting HIV integrase .
  • Antiallergic Drugs: Nedocromil, another quinolinone-based medication, is used to prevent breathing problems caused by asthma by acting as a mast cell stabilizer and preventing the release of histamine and tryptase .
  • Anticancer Agents: Quinazoline derivatives, which share a similar structural motif, have been reported to show anticancer activity. They can act as inhibitors against various cancers, such as pancreatic, prostate, breast, and melanoma . Some quinazoline derivatives have been identified as EGFR/HER2 inhibitors and PARP inhibitors, effective for breast cancer treatment . Quinolinones can also exhibit antitumor activity by blocking DNA synthesis and damaging tumor cell DNA .
  • Anti-inflammatory Agents: Certain 4-amino quinazoline derivatives have demonstrated anti-inflammatory activity .
  • Other Activities: Quinazoline derivatives have also shown potential as anti-convulsants, antidiabetic agents, and sirtuin modulating agents .

Structural Context

  • The presence of an oxazole ring is of interest because oxazole-containing natural products have various biological activities .
  • Anilines and related compounds may also have diverse applications in scientific research .

Mechanism of Action

The mechanism of action of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, as an IMPDH inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting nucleotide biosynthesis . This can lead to antiproliferative effects in rapidly dividing cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s quinolin-4-one core and substituent arrangement can be compared to the following analogs:

Compound Core Structure Key Substituents Structural Differences
7-Methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one (Target) Quinolin-4-one 7-methoxy, 6-(1,3-oxazol-5-yl), 2-phenyl Reference compound for comparison.
N-(4-Cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide 1,3-Oxazole 4-cyano, 2-phenyl, sulfonamide group Lacks quinolinone core; sulfonamide moiety enhances solubility and protein interaction.
4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline Quinazoline 3-morpholinopropoxy, 3-chloro-4-fluoroanilino Quinazoline core instead of quinolinone; bulkier substituents for kinase binding.
Diphenyl sulfone derivatives with 1,3-oxazol-5-yl groups 1,3-Oxazole + sulfone Sulfonylphenyl, benzyl/methyl groups Sulfone linkage replaces quinolinone; oxazolyl group retained for heterocyclic activity.

Key Observations :

  • The target compound’s quinolin-4-one core distinguishes it from sulfonamide and sulfone analogs, which may influence binding to kinase ATP pockets .
Anticancer Activity and Mechanisms
Compound Reported Activity GI50/Cytotoxicity Mechanistic Insights
Target Compound Not explicitly reported (hypothesized kinase inhibition based on structural analogs). N/A Likely targets tyrosine kinases due to quinolinone/quinazoline similarity .
N-(4-Cyano-2-phenyl-1,3-oxazol-5-yl) sulfonamides Moderate anticancer activity against select cell lines. GI50: Variable; cytotoxic concentration >100 µM Sulfonamide moiety may disrupt tubulin polymerization or kinase signaling .
Quinazoline derivative () Potent kinase inhibitor (e.g., EGFR inhibition). IC50: Sub-micromolar range in kinase assays Morpholinopropoxy group enhances membrane permeability and target binding .
Diphenyl sulfone-oxazol derivatives Cytotoxicity evaluated but not quantified in provided evidence. Data not available Sulfone linkage may confer metabolic stability.

Contradictions/Gaps :

  • The target compound lacks direct activity data, making comparisons speculative.

Key Challenges :

  • The target compound’s synthesis may require precise regioselective substitution, as seen in quinazoline derivatives .
  • Sulfonamide and sulfone analogs employ modular coupling strategies, which could be adapted for the target compound .

Biological Activity

7-Methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The compound's molecular formula is C19H14N2O3C_{19}H_{14}N_{2}O_{3}, with a molecular weight of 318.3 g/mol. Its structure features a quinoline core substituted with methoxy, oxazolyl, and phenyl groups, which contribute to its distinct properties.

PropertyValue
CAS No.371249-67-1
Molecular FormulaC19H14N2O3
Molecular Weight318.3 g/mol
IUPAC NameThis compound
InChI KeyHHMIBIGHTIBSRR-UHFFFAOYSA-N

The primary mechanism of action for this compound involves inhibition of inosine 5’-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide biosynthesis. By binding to the active site of IMPDH, the compound prevents the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting cell proliferation in various cancer models .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines have been reported to be in the low micromolar range, indicating potent activity .

Case Study: Anticancer Efficacy
A study conducted on synthesized derivatives demonstrated that compounds similar to 7-methoxy-6-(1,3-oxazol-5-yl)-2-phenylquinolin-4-one showed selective inhibition against EGFR, with IC50 values as low as 0.096 μM . This suggests a promising avenue for further development in targeted cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, zones of inhibition were measured against strains like Staphylococcus aureus and Escherichia coli, showing competitive efficacy compared to standard antibiotics .

Table: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18

Comparative Analysis

When compared to similar compounds with quinoline or oxazole moieties, 7-methoxy-6-(1,3-oxazol-5-y)-2-phenylquinolin-4-one stands out due to its dual functionality as both an IMPDH inhibitor and an antimicrobial agent. Other derivatives often lack the same breadth of activity or exhibit significantly higher IC50 values.

Similar Compounds Comparison

Compound NameActivity TypeIC50 (μM)
7-MethoxyquinolineAnticancer>10
Oxazole derivativeAntimicrobial>20
7-Methoxy-6-(oxazolyl)-quinazolineAnticancer0.096

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